5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound known for its pharmacological properties. It belongs to the class of pyrrolopyrimidines and is primarily recognized for its role as a phosphodiesterase type 5 inhibitor, which is used in the treatment of erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps. One of the key steps includes the condensation of a pyrrolopyrimidine core with a sulfonylated piperazine derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The final product is often purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of pyrrolopyrimidine derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of erectile dysfunction due to its role as a phosphodiesterase type 5 inhibitor.
Industry: Employed in the development of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other inhibitors.
Vardenafil: Similar in structure and function to sildenafil.
Uniqueness
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific chemical structure, which provides a balance between potency and selectivity for phosphodiesterase type 5. This balance results in fewer side effects and a more favorable pharmacokinetic profile .
Properties
Molecular Formula |
C26H41N5O5S |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H41N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,23-25,27,32H,4-7,10-16H2,1-3H3,(H,28,33) |
InChI Key |
BBIYBHAJYBWYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C2C1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Origin of Product |
United States |
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